molecular formula C19H24BF3N2O3 B12290012 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole

Cat. No.: B12290012
M. Wt: 396.2 g/mol
InChI Key: PNDKLDSSCZAZNG-UHFFFAOYSA-N
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Description

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a tetrahydropyran ring, a dioxaborolane moiety, and a trifluoromethyl group attached to an indazole core

Preparation Methods

The synthesis of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via borylation reactions using boronic acids or boronate esters.

    Incorporation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving diols and acid catalysts.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: It may be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.

Comparison with Similar Compounds

1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can be compared with similar compounds such as:

    1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylindazole: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chloroindazole: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical and biological properties.

    1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylindazole: The phenyl group introduces additional aromaticity, which can influence the compound’s interactions and stability.

Properties

Molecular Formula

C19H24BF3N2O3

Molecular Weight

396.2 g/mol

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole

InChI

InChI=1S/C19H24BF3N2O3/c1-17(2)18(3,4)28-20(27-17)16-12-11-24-25(15-7-5-6-10-26-15)14(12)9-8-13(16)19(21,22)23/h8-9,11,15H,5-7,10H2,1-4H3

InChI Key

PNDKLDSSCZAZNG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C(F)(F)F

Origin of Product

United States

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